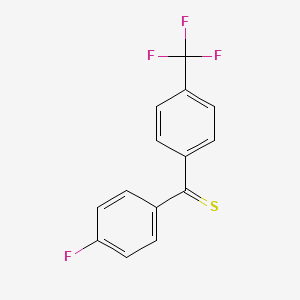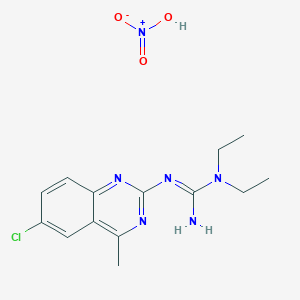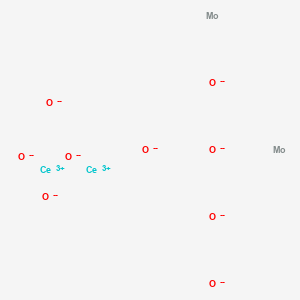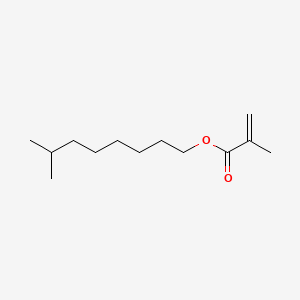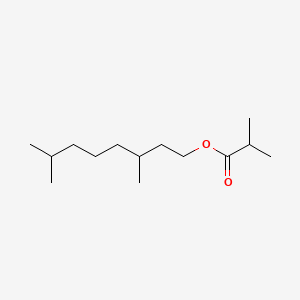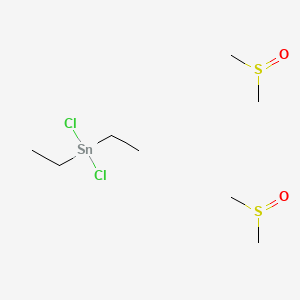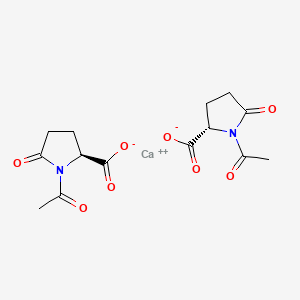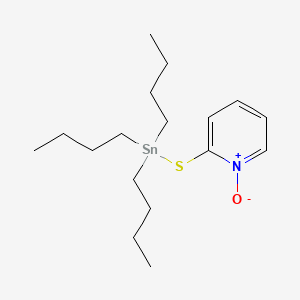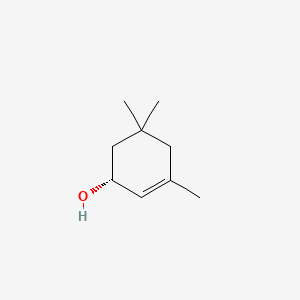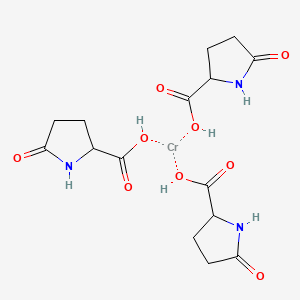
Nicotinic acid, tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid, also known as niacin, is a form of vitamin B3. It is an essential nutrient for humans and animals, playing a crucial role in various metabolic processes. Tartrate is a salt or ester of tartaric acid, often used to enhance the solubility and stability of compounds. Nicotinic acid, tartrate is a compound formed by combining nicotinic acid with tartrate, which can improve its bioavailability and therapeutic efficacy.
準備方法
Synthetic Routes and Reaction Conditions: Nicotinic acid can be synthesized through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This process involves high temperatures and the presence of a catalyst, such as selenium oxide or metallic selenium . The reaction conditions typically include a controlled environment to manage the by-products, such as nitrous oxide, which has significant environmental impacts .
Industrial Production Methods: On an industrial scale, nicotinic acid is primarily produced by oxidizing 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and cost-effectiveness . there is ongoing research to develop greener and more sustainable production methods to reduce the environmental impact of this process .
化学反応の分析
Types of Reactions: Nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Nicotinic acid can be oxidized using strong oxidizing agents like nitric acid.
Reduction: It can be reduced to form nicotinamide using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Nicotinic acid can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Major Products:
Oxidation: Produces nicotinic acid derivatives.
Reduction: Produces nicotinamide.
Substitution: Produces various nicotinic acid esters and amides
科学的研究の応用
Nicotinic acid, tartrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in cellular metabolism and energy production.
Medicine: Used to treat conditions like pellagra, hyperlipidemia, and cardiovascular diseases
Industry: Used as a food additive and in the production of pharmaceuticals.
作用機序
Nicotinic acid exerts its effects by acting as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are essential for various metabolic pathways, including glycolysis and the Krebs cycle . Nicotinic acid also activates specific receptors, leading to vasodilation and lipid-modifying effects .
類似化合物との比較
Nicotinamide: Another form of vitamin B3, which does not cause flushing and is used to treat niacin deficiency.
Nicotinamide Riboside: A precursor to NAD, with potential therapeutic benefits in metabolic and neurodegenerative diseases
Uniqueness: Nicotinic acid is unique in its ability to lower cholesterol levels and cause vasodilation, making it particularly useful in treating cardiovascular diseases . Its combination with tartrate enhances its solubility and bioavailability, making it more effective in therapeutic applications.
特性
CAS番号 |
3789-96-6 |
|---|---|
分子式 |
C10H11NO8 |
分子量 |
273.20 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.C4H6O6/c8-6(9)5-2-1-3-7-4-5;5-1(3(7)8)2(6)4(9)10/h1-4H,(H,8,9);1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
HOOBMMASCVBGHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)O.C(C(C(=O)O)O)(C(=O)O)O |
関連するCAS |
59-67-6 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


